molecular formula C18H24Cl2N2S B12760064 N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N',N'-dimethylethylenediamine 2HCl hemihydrate CAS No. 117125-52-7

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N',N'-dimethylethylenediamine 2HCl hemihydrate

Katalognummer: B12760064
CAS-Nummer: 117125-52-7
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: ZPCMBEHODMDWHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate is a chemical compound with a complex structure that includes a dibenzo thiepin core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate typically involves multiple steps. The initial step often includes the formation of the dibenzo thiepin core, followed by the introduction of the ethylenediamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of advanced equipment to control the reaction environment.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate include:

  • 6,11-Dihydrodibenzo(b,e)thiepin-11-one
  • N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine

Uniqueness

What sets N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate apart from similar compounds is its specific structure and the presence of the ethylenediamine moiety

Eigenschaften

CAS-Nummer

117125-52-7

Molekularformel

C18H24Cl2N2S

Molekulargewicht

371.4 g/mol

IUPAC-Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C18H22N2S.2ClH/c1-20(2)12-11-19-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;;/h3-10,18-19H,11-13H2,1-2H3;2*1H

InChI-Schlüssel

ZPCMBEHODMDWHP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.